molecular formula C21H21N3O B289110 3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole

3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole

Cat. No. B289110
M. Wt: 331.4 g/mol
InChI Key: RSDGQHQDKZNOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of carbazole derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole has various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. This compound has also been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole in lab experiments is its potential therapeutic applications. This compound has shown promising results in various studies, making it an attractive target for further research. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for large-scale production.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole involves the condensation reaction of 4-methoxyaniline and 1,2,3,3a,4,5-hexahydro-7-methylpyrazolo[4,3-c]carbazole in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid.

Scientific Research Applications

3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antioxidant properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole

InChI

InChI=1S/C21H21N3O/c1-12-3-10-18-17(11-12)15-8-9-16-19(23-24-21(16)20(15)22-18)13-4-6-14(25-2)7-5-13/h3-7,10-11,16,19,23-24H,8-9H2,1-2H3

InChI Key

RSDGQHQDKZNOBM-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C3CCC4C(NNC4=C3N=C2C=C1)C5=CC=C(C=C5)OC

SMILES

CC1=CC2=C3CCC4C(NNC4=C3N=C2C=C1)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=CC2=C3CCC4C(NNC4=C3N=C2C=C1)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.